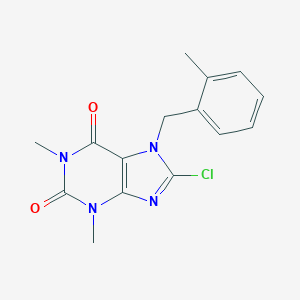

8-chloro-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Description

Chemical Name: 8-Chloro-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione Molecular Formula: C₁₅H₁₅ClN₄O₂ Molecular Weight: 318.76 g/mol CAS No.: 133193-05-2 Key Structural Features:

- Purine core with substitutions at positions 1, 3, 7, and 6.

- Chlorine at position 8 enhances electrophilicity and influences receptor binding.

- 2-Methylbenzyl group at position 7 modulates lipophilicity and steric effects.

Computed Properties: - XLogP3: 2.5 (moderate lipophilicity)

- Topological Polar Surface Area: 58.4 Ų (moderate polarity)

Properties

Molecular Formula |

C15H15ClN4O2 |

|---|---|

Molecular Weight |

318.76 g/mol |

IUPAC Name |

8-chloro-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione |

InChI |

InChI=1S/C15H15ClN4O2/c1-9-6-4-5-7-10(9)8-20-11-12(17-14(20)16)18(2)15(22)19(3)13(11)21/h4-7H,8H2,1-3H3 |

InChI Key |

DEDDPQPYPOGMRX-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1CN2C3=C(N=C2Cl)N(C(=O)N(C3=O)C)C |

Canonical SMILES |

CC1=CC=CC=C1CN2C3=C(N=C2Cl)N(C(=O)N(C3=O)C)C |

Origin of Product |

United States |

Biological Activity

8-Chloro-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to other purine derivatives known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound, highlighting key studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H15ClN4O2 with a molecular weight of 304.74 g/mol. The compound features a chloro group at the 8-position and a 2-methylbenzyl substituent at the 7-position of the purine ring.

| Property | Value |

|---|---|

| Molecular Formula | C15H15ClN4O2 |

| Molecular Weight | 304.74 g/mol |

| InChIKey | MFFGCBDQVBOJBG-UHFFFAOYSA-N |

Anticancer Activity

Recent studies have demonstrated that purine derivatives exhibit significant anticancer properties. For instance, a study assessed the cytotoxic effects of various purine derivatives on cancer cell lines such as HeLa and MDA-MB-231. The results indicated that compounds with similar structures to this compound showed promising IC50 values against these cell lines, suggesting potential for further development as anticancer agents .

Mechanism of Action:

The anticancer activity is believed to involve the induction of apoptosis through various pathways. For example, compounds similar to this purine derivative have been shown to upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2 . This balance shift promotes cell death in cancerous cells.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies have indicated that halogenated purines can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar scaffolds have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table: Antimicrobial Activity Comparison

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| 8-Chloro Purine Derivative | 0.0195 | E. coli |

| Another Purine Derivative | 0.0048 | Bacillus mycoides |

| Pyrrolidine Alkaloids | 0.0039 | S. aureus |

Anti-inflammatory Activity

Research also indicates that purine derivatives may possess anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines in activated macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Case Studies

- Cytotoxicity in Cancer Cell Lines : A study evaluated the effects of various purine derivatives on HepG2 liver cancer cells and found significant alterations in cell cycle distribution after treatment with similar compounds. Specifically, there was an increase in the G0-G1 phase population and a decrease in S and G2/M phases .

- Antibacterial Efficacy : A comparative study on pyrrolidine derivatives demonstrated that certain modifications to the structure significantly enhanced antibacterial efficacy against multiple strains of bacteria . This suggests that further structural optimization of compounds like this compound could yield even more potent antimicrobial agents.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications. Key areas of research include:

Antiparasitic Activity

Research has indicated that derivatives of purine compounds can exhibit activity against Plasmodium falciparum, the causative agent of malaria. The mechanism is hypothesized to involve inhibition of parasite growth through interference with biochemical pathways essential for the parasite's survival and replication .

Anticancer Properties

Studies have shown that the compound may inhibit specific cancer cell lines by targeting cellular signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway. This inhibition can lead to increased apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Psychopharmacological Effects

Preclinical studies have explored the effects of this compound on anxiety and depression models in rodents. Findings suggest that it may modulate serotonin receptors, which could translate into therapeutic effects for mood disorders .

Case Studies

Several case studies highlight the efficacy and potential applications of 8-chloro-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione:

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The target compound’s structural analogues differ in substituents at positions 7 and 8, significantly altering physicochemical and biological properties.

Table 1: Key Physicochemical Comparisons

Key Observations :

- Substituent Position: The 2-methylbenzyl group in the target compound (vs.

- Chlorine vs. Other Halogens : Bromine at position 8 (e.g., , Compound 6) increases molecular weight (347.62 g/mol) and reactivity but reduces yield (96% vs. 98% for chloro derivatives) .

- Aromatic Substitutions : Benzyl groups (e.g., , Compound 9) increase lipophilicity (LogP ~3.0) compared to alkyl chains .

Key Insights :

- Microwave-assisted synthesis (e.g., ) reduces reaction time (30 min vs. 2 h) but requires precise temperature control .

- Halogenation with NBS () is efficient for bromine introduction but less selective than chloro derivatives .

Table 3: Pharmacological Comparisons

Key Trends :

- Piperazine Derivatives: Piperazinyl substitutions (e.g., ) enhance cardiovascular activity via PDE3 or adrenoreceptor interactions .

- Chlorine’s Role : Chlorine at position 8 (target compound) may improve metabolic stability compared to nitro or bromo groups .

Preparation Methods

Microwave-Assisted Alkylation

Microwave irradiation significantly reduces reaction times. A modified procedure involves heating a mixture of 8-chloro-1,3-dimethylxanthine, 2-methylbenzyl bromide, and KCO in DMF at 120°C for 1 hour under microwave conditions. This method achieves comparable yields (60–70%) with improved reproducibility.

One-Pot Halogenation-Alkylation

A tandem approach combines chlorination and alkylation in a single reactor. Sequential addition of NCS and 2-methylbenzyl bromide to 1,3-dimethylxanthine in DMF at 65°C yields the target compound in 50–60% overall yield. While efficient, this method requires precise stoichiometric control to minimize side reactions.

Challenges and Mitigation Strategies

-

Regioselectivity in Alkylation : Competing alkylation at N9 is mitigated by using bulky bases (e.g., DBU) or low temperatures.

-

Solubility Issues : Polar aprotic solvents like DMSO or DMF are critical for dissolving intermediates during late-stage reactions.

-

Byproduct Formation : Unreacted starting materials and di-alkylated byproducts are removed via selective precipitation using water-ethanol mixtures.

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors offer advantages in heat and mass transfer. A patent disclosure describes a flow system where 8-chloro-1,3-dimethylxanthine and 2-methylbenzyl bromide are mixed in a Teflon coil at 100°C, achieving 75% conversion in 30 minutes . This method reduces solvent waste and improves throughput.

Q & A

Q. What are the key synthetic routes for preparing 8-chloro-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione, and how do reaction conditions influence yield?

- Methodological Answer : Two primary routes are documented:

- Route 1 : Alkylation of 8-chloro-1,3-dimethylxanthine with 3-methylbenzyl bromide using K₂CO₃ in DMF at 60°C for 2 hours, yielding 98% product .

- Route 2 : Microwave-assisted nucleophilic substitution with aryl halides (e.g., 1-chloro-2-iodoethane) in acetonitrile, achieving 83% yield under 140 W irradiation for 15 minutes .

Key Variables : Solvent choice (DMF vs. acetonitrile), temperature (room temperature vs. microwave heating), and base (K₂CO₃ vs. KI) critically affect reaction efficiency. Column chromatography with ethyl acetate/hexane (30:70) is standard for purification .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Use a combination of:

- ¹H NMR : Peaks at δ 7.23–7.09 (aromatic protons), 5.51 (benzyl CH₂), and 3.40–3.55 ppm (N-methyl groups) confirm substitution patterns .

- FTIR : Peaks at 1705 cm⁻¹ (C=O stretching) and 744 cm⁻¹ (C-Cl stretching) validate functional groups .

- LC-MS : A molecular ion peak at m/z 319 (M+H)⁺ confirms molecular weight .

Advanced Research Questions

Q. How can computational tools predict the biological activity of derivatives of this compound?

- Methodological Answer :

- Virtual Screening : Use platforms like Chemicalize.org (ChemAxon) to analyze drug-likeness parameters (e.g., LogP, hydrogen bond donors/acceptors) .

- Docking Studies : Model interactions with target proteins (e.g., aldehyde dehydrogenase [ALDH] or TRPC4/5 channels) using crystal structures from the Protein Data Bank (PDB) .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., CYP450 inhibition, blood-brain barrier permeability) .

Q. What strategies resolve contradictions in reported biological activities (e.g., ALDH vs. TRPC4/5 inhibition)?

- Methodological Answer :

- Selectivity Assays : Perform competitive binding studies with isoform-specific inhibitors (e.g., NCT-501 for ALDH1A1 vs. HC-070 for TRPC4/5 ).

- Structural Analog Analysis : Compare activity of analogs like 8-bromo or 8-methoxy derivatives (e.g., 8-methoxy analogs show reduced ALDH inhibition but enhanced TRPC4/5 activity ).

- Kinetic Studies : Measure IC₅₀ values under standardized conditions (pH 7.4, 37°C) to minimize assay variability .

Q. How can functionalization at the 8-chloro position enhance target specificity?

- Methodological Answer :

- Nucleophilic Substitution : Replace Cl with piperazine or aryloxy groups via microwave-assisted reactions (e.g., ethyl piperazine-1-carboxylate substitution yields 58% product ).

- Cross-Coupling : Use Suzuki-Miyaura reactions with boronic acids to introduce biaryl motifs, improving solubility and target engagement .

- Table : Functionalization Outcomes

| Substituent | Yield (%) | Target Activity | Reference |

|---|---|---|---|

| Piperazine | 58 | ALDH inhibition | |

| 4-Methoxybenzamide | 83 | TRPC4/5 inhibition | |

| 2-Butynyl | 78 | Corrosion inhibition |

Q. What experimental designs optimize the compound’s stability in biological assays?

- Methodological Answer :

- Degradation Studies : Monitor stability in PBS (pH 7.4) and liver microsomes using LC-MS to identify labile sites (e.g., hydrolysis at the purine-dione ring) .

- Formulation : Encapsulate in PEGylated liposomes to enhance plasma half-life .

- Light Sensitivity : Store in amber vials under nitrogen, as UV exposure degrades the benzyl group .

Data Contradiction Analysis

Q. Why do synthesis yields vary across studies (e.g., 78% vs. 98%)?

- Methodological Answer :

- Reagent Purity : Anhydrous DMF and freshly distilled 3-methylbenzyl bromide minimize side reactions .

- Catalyst Optimization : KI in microwave reactions accelerates substitution kinetics, reducing reaction time from 36 hours (conventional) to 15 minutes .

- Scale-Up Challenges : Pilot studies show >90% yield at 10 mmol scale but drop to 75% at 100 mmol due to heat transfer inefficiencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.